
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, also known as TFEI, is a heterocyclic compound that has a wide range of scientific research applications. TFEI has been used in various fields such as organic synthesis, medicinal chemistry, and drug discovery due to its unique properties.
作用機序
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been found to have a number of interesting mechanisms of action. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has also been found to act as an inhibitor of the enzyme thymidylate synthase (TYMS), which is involved in the synthesis of thymidine. In addition, 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been found to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of monoamine neurotransmitters.
Biochemical and Physiological Effects
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. In addition, 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been found to possess antioxidant, antifungal, and antimicrobial properties. It has also been found to possess anti-cancer activity, as well as the ability to modulate the immune system.
実験室実験の利点と制限
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has a number of advantages and limitations for lab experiments. One of the major advantages of using 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% is that it is a highly versatile compound, which can be used in a variety of scientific research applications. In addition, 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% is relatively easy to synthesize using a number of methods. However, one of the major limitations of using 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% is that it is a relatively expensive compound, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% research. One potential direction is to further explore its anti-cancer activity, as well as its ability to modulate the immune system. Another potential direction is to explore its potential as a therapeutic agent, as well as its potential to be used in the development of new drugs. In addition, further research into its mechanisms of action, as well as its biochemical and physiological effects, could lead to a better understanding of its potential applications. Finally, further research into its synthesis methods could lead to the development of more efficient and cost-effective methods of producing 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97%.
合成法
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% can be synthesized using a number of methods, such as the Wittig-Knorr reaction, the Grignard reaction, and the Ugi reaction. The Wittig-Knorr reaction is a two-step process that involves the formation of an oxaphosphetane intermediate and its subsequent reaction with an electrophile. The Grignard reaction is a one-step process that involves the nucleophilic addition of a Grignard reagent to an aldehyde or ketone. The Ugi reaction is a one-step process that involves the condensation of an aldehyde, a carboxylic acid, and an amine to form an isoindole. All of these methods can be used to synthesize 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% in high yields.
科学的研究の応用
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been used in a number of scientific research applications. It has been used as a building block in organic synthesis, as a ligand in medicinal chemistry, and as a scaffold in drug discovery. 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has also been used as a catalyst in the synthesis of various compounds, such as amides, esters, and amino acids. In addition, 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been used as a fluorescent probe for imaging and sensing.
特性
IUPAC Name |
2-[2-(trifluoromethylsulfanyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c12-11(13,14)18-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMBJIXDYDMSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


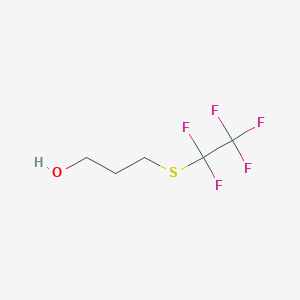
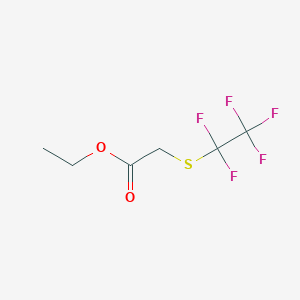
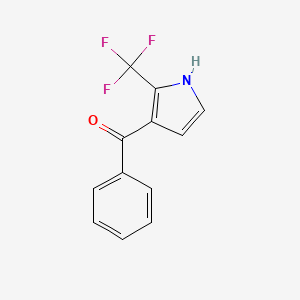
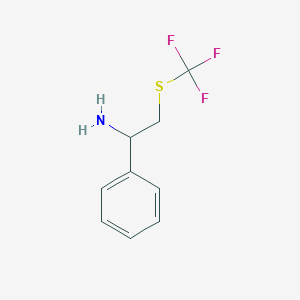
![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97%](/img/structure/B6351478.png)
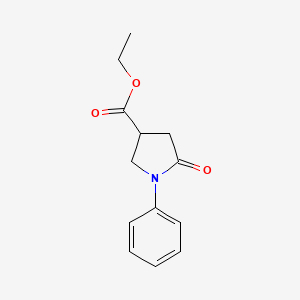
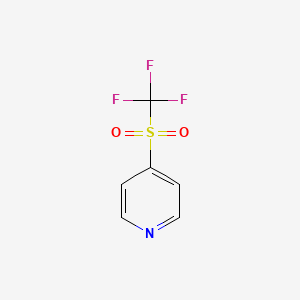
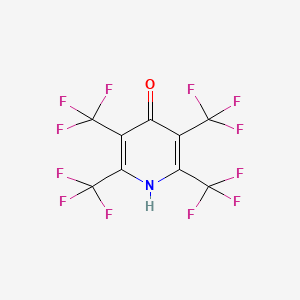

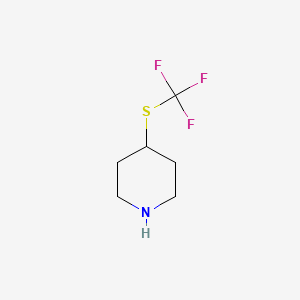
![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)

